N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide
説明
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension.
作用機序
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound can reduce neuronal excitability and neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. It can also reduce the excitability of neurons in the central nervous system, leading to its anticonvulsant effects. In addition, this compound can lower blood pressure by reducing the contractility of smooth muscle cells in blood vessels.
実験室実験の利点と制限
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide has several advantages for lab experiments. It is highly selective for T-type calcium channels, which allows for specific targeting of these channels. It is also well-tolerated in animal models, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. In addition, its efficacy in humans has not been fully established.
将来の方向性
There are several future directions for the study of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, including its effects on intracellular signaling pathways. Finally, further studies are needed to fully establish its safety and efficacy in humans, which could lead to its development as a therapeutic agent.
科学的研究の応用
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and hypertension. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, this compound has been shown to lower blood pressure in animal models of hypertension.
特性
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-13-6-7-14(17(12-13)25-2)19(23)21-16-5-3-4-15(20)18(16)22-8-10-26-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMIWGIHCURJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。